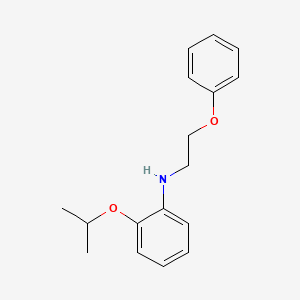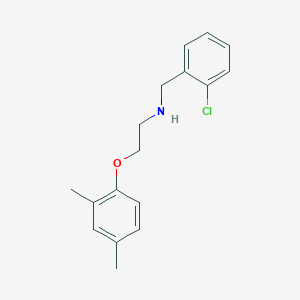![molecular formula C23H33NO2 B1385352 N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline CAS No. 1040688-13-8](/img/structure/B1385352.png)
N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline
Vue d'ensemble
Description
“N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline” is a biochemical compound used in proteomics research . It has a molecular formula of C23H33NO2 and a molecular weight of 355.51 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C23H33NO2 . This indicates that it contains 23 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 355.51 . It’s recommended to store this compound at room temperature .Applications De Recherche Scientifique
Metabolism and Formation Studies
- N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline and its related compounds have been the subject of metabolism and formation studies. Research has shown that derivatives of N-benzyl-4-methylaniline can be metabolized to form compounds like N-benzyl-4-hydroxymethylaniline in liver microsomes of various species, highlighting the compound's metabolic pathways (Ulgen & Gorrod, 1992).
Synthetic Applications
- The compound and its analogs have been used in the synthesis of various pharmacologically active molecules. For instance, derivatives of N-benzyl-substituted amines have been synthesized and demonstrated significant anticonvulsant activities (King et al., 2011). Similarly, the use of benzyl isocyanide derivatives in synthetic reactions for producing 1,4-diaryl-1H-imidazoles underlines the versatility of these compounds in organic synthesis (Pooi et al., 2014).
Characterization and Development of Novel Agents
- Research on N-substituted benzyl derivatives has led to the development of new resolving agents for racemic acids, which are crucial in the production of enantiomerically pure substances (Touet et al., 1993). Moreover, studies have focused on the characterization of bioactive N-benzyl-substituted phenethylamines, contributing significantly to medicinal chemistry and toxicology (Brandt et al., 2015).
Exploration of Physicochemical Properties
- Investigations into the physicochemical properties of benzylideneaniline compounds, such as the synthesis, growth, and characterization of N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline, have provided insights into the properties of these materials, including their nonlinear optical properties (Subashini et al., 2021).
Implications in Cancer Research
- N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, derived from similar chemical structures, have shown potential as antimicrotubule agents, offering a new avenue for cancer treatment research (Stefely et al., 2010).
Propriétés
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-5-6-9-16-25-23-11-8-7-10-20(23)17-24-21-12-14-22(15-13-21)26-18-19(2)3/h7-8,10-15,19,24H,4-6,9,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADFKPOMBKZLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)



![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)


![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)